Docetaxel trihydrate

Descripción general

Descripción

El docetaxel trihidrato es un medicamento de quimioterapia que pertenece a la familia de los taxanos. Se utiliza para tratar varios tipos de cáncer, incluido el cáncer de mama, el cáncer de pulmón de células no pequeñas, el cáncer de próstata, el adenocarcinoma gástrico y el cáncer de cabeza y cuello . El docetaxel trihidrato funciona interrumpiendo la función normal de los microtúbulos, deteniendo así la división celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El docetaxel trihidrato se sintetiza a través de un proceso semisintético a partir de 10-desacetilbacatina III, un compuesto extraído de las agujas del tejo europeo (Taxus baccata). La síntesis implica múltiples pasos, incluida la esterificación, la protección y desprotección de los grupos hidroxilo y la oxidación selectiva .

Métodos de producción industrial: La producción industrial de docetaxel trihidrato implica la disolución de docetaxel anhidro en una mezcla de acetona y agua. La solución se concentra entonces a presión reducida para formar una sustancia aceitosa, que se procesa posteriormente para obtener docetaxel trihidrato .

Análisis De Reacciones Químicas

Metabolic Reactions

Docetaxel trihydrate is metabolized primarily by hepatic enzymes, with CYP3A4/5 playing a central role. The metabolic pathway involves four major metabolites (M1–M4) :

| Metabolite | Formation Pathway | Key Enzyme |

|---|---|---|

| M2 | Hydroxylation of the isobutoxy side chain | CYP3A4/5 |

| M1/M3 | Cyclization of M2's unstable aldehyde | Non-enzymatic |

| M4 | Oxidation of M1/M3 | CYP3A4/5 |

In vitro studies confirm that M2 is the primary intermediate, while M1 and M3 are stereoisomers formed via rapid cyclization .

Dehydration and Structural Transformations

Under controlled thermal and atmospheric conditions, this compound undergoes dehydration to form anhydrous phases :

Dehydration Conditions and Outcomes

| Condition | Result | Analytical Method |

|---|---|---|

| 373 K under nitrogen gas | Formation of hemihydrate | XRPD, TG-DSC |

| 298 K in dry nitrogen | Partial dehydration (0.5 mole water loss) | Water sorption-desorption |

| Thermal cycling (heating-cooling) | Stable anhydrous phase post-dehydration | DSC |

XRPD data (Figure 9 in ) reveals structural shifts within minutes of heating, with full conversion to the anhydrous form after 15 hours. HPLC confirmed no chemical degradation during this process .

Stability Under Environmental Stress

This compound remains thermodynamically stable under ambient conditions but transitions to anhydrous forms under desiccation or heat. Water sorption-desorption isotherms at 298 K show a maximum water uptake of 5.1% w/w, deviating from the theoretical trihydrate value (6.3% w/w), indicating partial hydration .

Aplicaciones Científicas De Investigación

Breast Cancer

Docetaxel is utilized as a single agent for locally advanced or metastatic breast cancer after previous chemotherapy failure. It can also be administered in combination with doxorubicin and cyclophosphamide for operable node-positive breast cancer. Clinical trials have shown that docetaxel improves overall survival rates and quality of life for patients with breast cancer .

Non-Small Cell Lung Cancer

For patients with locally advanced or metastatic non-small cell lung cancer, docetaxel is indicated after failure of platinum-based chemotherapy. It can also be combined with cisplatin for untreated cases, demonstrating significant efficacy in improving patient outcomes .

Prostate Cancer

In hormone-refractory metastatic prostate cancer, docetaxel is administered alongside prednisone. This combination has been shown to enhance survival rates and reduce symptoms associated with the disease .

Gastric Adenocarcinoma

Docetaxel is indicated in combination with cisplatin and fluorouracil for the treatment of untreated advanced gastric adenocarcinoma, providing a multi-faceted approach to therapy that targets different pathways involved in tumor growth .

Head and Neck Cancer

For squamous cell carcinoma of the head and neck, docetaxel is used in conjunction with cisplatin and fluorouracil as part of an induction treatment regimen, demonstrating improved response rates compared to traditional therapies .

Pharmacokinetics and Administration

Docetaxel trihydrate is typically administered intravenously, with dosing schedules varying based on the type of cancer and patient condition. The standard administration schedule includes:

- Every three weeks for most indications.

- Weekly dosing has emerged as an alternative in some studies, showing potential benefits in terms of tolerability and efficacy .

Adverse Effects

While docetaxel is effective, it is associated with several adverse effects that necessitate careful monitoring:

- Common Side Effects : Neutropenia, fatigue, nausea, stomatitis.

- Severe Reactions : Allergic reactions, severe infections due to neutropenia.

Management strategies often include dose adjustments or supportive care measures such as granulocyte colony-stimulating factors (G-CSF) to mitigate risks associated with low white blood cell counts .

Case Studies

Case Study 1: Breast Cancer Treatment

A clinical trial involving 1,276 patients treated with docetaxel showed improved survival rates compared to historical controls. Patients receiving docetaxel as part of their regimen had a median survival increase of approximately three months over those receiving alternative therapies alone .

Case Study 2: Prostate Cancer Efficacy

In a study involving hormone-refractory prostate cancer patients treated with docetaxel and prednisone, results indicated a significant improvement in overall survival (OS) compared to control groups receiving only supportive care. The study highlighted that more than 30% of patients experienced a reduction in pain levels post-treatment .

Mecanismo De Acción

El docetaxel trihidrato ejerce sus efectos uniéndose a la tubulina con alta afinidad, evitando la división celular y promoviendo la muerte celular . Estabiliza la estructura de los microtúbulos al promover la polimerización e inhibir la despolimerización, impidiendo así la mitosis de las células tumorales y provocando la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares:

Paclitaxel: Al igual que el docetaxel, el paclitaxel es un taxano que interrumpe la función de los microtúbulos.

Singularidad: El docetaxel trihidrato es único debido a su mayor potencia en comparación con el paclitaxel y su capacidad para formar cristales trihidratos estables, que mejoran su solubilidad y estabilidad .

Propiedades

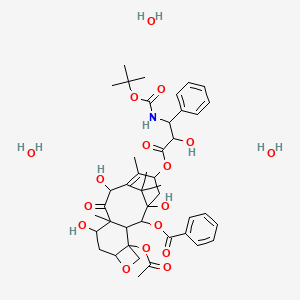

IUPAC Name |

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDIRYDKECHIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-66-6 | |

| Record name | Benzenepropanoic acid, ï?¢-[[(1,1-dimethylethoxy)carbonyl]amino]-ï?¡-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (ï?¡R,ï?¢S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.